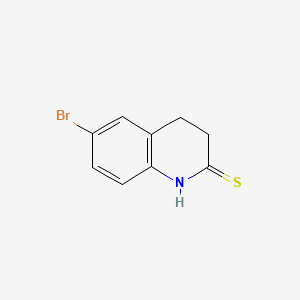

6-Bromo-3,4-dihydroquinoline-2(1H)-thione

Descripción general

Descripción

6-Bromo-3,4-dihydroquinoline-2(1H)-thione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a thione group at the 2nd position, and a partially saturated quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione typically involves the bromination of 3,4-dihydroquinoline-2(1H)-thione. One common method includes the use of bromine in dichloromethane as a solvent. The reaction mixture is stirred at room temperature for several hours and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-3,4-dihydroquinoline-2(1H)-thione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Bromination: Bromine in dichloromethane.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Various nucleophiles can replace the bromine atom.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-3,4-dihydroquinoline-2(1H)-thione has been investigated for its potential as a therapeutic agent due to its diverse pharmacological properties:

- Antitumor Activity : Studies have shown that this compound exhibits significant anticancer effects against various cancer cell lines. For instance, it has demonstrated IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potent cytotoxicity . The mechanism involves induction of apoptosis through caspase-3 activation.

- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents. Its structure allows it to interact effectively with bacterial enzymes.

- Neuroprotective Effects : Recent research indicates that derivatives of this compound may serve as dual-target inhibitors for treating neurodegenerative diseases like Alzheimer's disease by inhibiting cholinesterases and monoamine oxidases .

Biochemical Research

The compound's ability to modulate enzyme activity is crucial for biochemical research:

- Enzyme Inhibition : It acts as an inhibitor for several key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and metabolic flux, making it valuable for studying metabolic disorders.

- Gene Expression Modulation : By interacting with transcription factors, the compound can influence gene expression patterns, which is essential for understanding cellular responses to various stimuli.

Material Science

Beyond biological applications, this compound is being explored in material science:

- Synthesis of Functional Materials : The compound serves as a building block in synthesizing more complex heterocyclic compounds used in organic electronics and photonic devices. Its unique properties allow for the development of materials with specific electronic characteristics.

Case Study 1: Anticancer Research

In vitro studies conducted on several cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was effective at low concentrations, showcasing its potential as a lead compound for anticancer drug development .

Case Study 2: Neurodegenerative Disease Treatment

A series of hybrid compounds incorporating the structure of this compound were synthesized and evaluated for their ability to inhibit cholinesterases and monoamine oxidases. These compounds demonstrated significant neuroprotective effects in vitro and showed promise in crossing the blood-brain barrier .

Mecanismo De Acción

The mechanism of action of 6-Bromo-3,4-dihydroquinoline-2(1H)-thione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: May inhibit specific enzymes involved in biological processes.

DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription.

Reactive Oxygen Species (ROS) Generation: May induce the production of ROS, leading to cellular damage.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydroquinoline-2(1H)-thione: Lacks the bromine atom at the 6th position.

6-Chloro-3,4-dihydroquinoline-2(1H)-thione: Contains a chlorine atom instead of bromine.

6-Bromoquinoline-2(1H)-thione: Fully aromatic quinoline ring.

Uniqueness

6-Bromo-3,4-dihydroquinoline-2(1H)-thione is unique due to the presence of both a bromine atom and a thione group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

6-Bromo-3,4-dihydroquinoline-2(1H)-thione is a compound that belongs to the class of 3,4-dihydroquinolinones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H8BrN2S

- Molecular Weight : 246.14 g/mol

- CAS Number : 553-03-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been reported to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's disease. The compound's structure allows it to occupy the active sites of these enzymes, thereby reducing their activity and potentially alleviating symptoms associated with such disorders .

- Antioxidant Activity : The thioketone group in the compound is believed to contribute to its antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

- Neuroprotective Effects : Preliminary studies suggest that this compound may cross the blood-brain barrier (BBB), making it a candidate for treating neurological conditions. Its ability to penetrate the BBB while exhibiting low cytotoxicity in vitro is promising for future therapeutic applications .

Biological Activities

The following table summarizes various biological activities associated with this compound:

Case Studies

- Alzheimer's Disease Model : In a study involving a novel series of compounds based on the 3,4-dihydroquinolinone scaffold, including derivatives like this compound, researchers found that these compounds effectively inhibited ChEs and MAOs. The lead compound exhibited an IC50 value of 0.28 µM against AChE, showcasing its potential as a therapeutic agent for Alzheimer's disease .

- Neuroprotective Effects : A study evaluating the neuroprotective properties of various 3,4-dihydroquinolinone derivatives found that those with a thioketone moiety demonstrated enhanced protective effects against neurotoxicity induced by oxidative stress in neuronal cell lines . This indicates that modifications to the quinoline structure can significantly influence biological activity.

Propiedades

IUPAC Name |

6-bromo-3,4-dihydro-1H-quinoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBGKHZXQTNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724853 | |

| Record name | 6-Bromo-3,4-dihydroquinoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19205-72-2 | |

| Record name | 6-Bromo-3,4-dihydro-2(1H)-quinolinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19205-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-dihydroquinoline-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.